molecular formula C18H15NO3S B12478094 10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(thiophen-3-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B12478094
M. Wt: 325.4 g/mol
InChI Key: VYIXFQRWSUKKMR-UHFFFAOYSA-N
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Description

10-(thiophen-3-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and photophysics. This particular compound features a thiophene ring fused to an acridine core, which imparts unique electronic and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(thiophen-3-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thiophene derivative and an acridine precursor, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-(thiophen-3-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the acridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

10-(thiophen-3-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a DNA intercalator, which can influence DNA replication and transcription processes.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit tumor growth.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 10-(thiophen-3-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and affecting processes like replication and transcription. This intercalation can lead to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Acridin-9(10H)-one: A parent compound with similar structural features but lacking the thiophene ring.

    3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A derivative with phenoxazine groups attached, used in OLEDs.

    3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones: Compounds with thiazolidinone rings, known for their DNA binding properties.

Uniqueness

10-(thiophen-3-yl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to the presence of the thiophene ring, which enhances its electronic properties and potential applications in photophysics and material science. The combination of the acridine core and the thiophene ring provides a distinct set of chemical and physical properties that differentiate it from other acridine derivatives.

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

10-thiophen-3-yl-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C18H15NO3S/c20-14-3-1-2-12-18(14)17(10-4-5-23-8-10)11-6-15-16(22-9-21-15)7-13(11)19-12/h4-8,17,19H,1-3,9H2

InChI Key

VYIXFQRWSUKKMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CSC=C5)C(=O)C1

Origin of Product

United States

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